
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID
Overview
Description
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID is an organic compound with the molecular formula C11H8O3 and a molecular weight of 188.18 g/mol. This compound is known for its unique structure, which includes an indene moiety fused with an acetic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID typically involves the reaction of 1-indanone with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene moiety, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms involved .
Comparison with Similar Compounds
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-Indanylacetic acid: Another indene derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(3-oxo-1H-inden-2-ylidene)acetic acid |
InChI |
InChI=1S/C11H8O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,6H,5H2,(H,12,13) |
InChI Key |
CRIAYPLBQCVXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
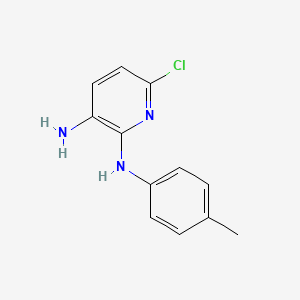
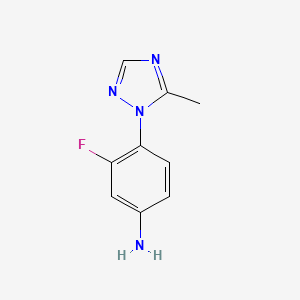
![6-(3-Hydroxypropyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8309971.png)
![[2-(Pyridin-2-ylamino)thiazol-5-yl]methanol](/img/structure/B8309974.png)
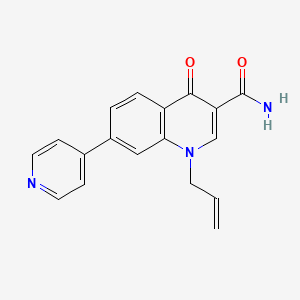
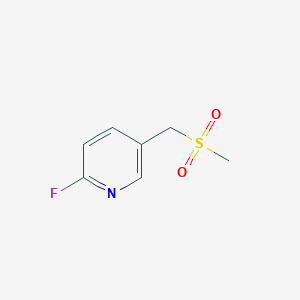
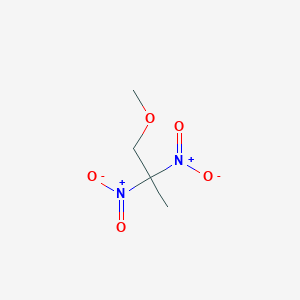

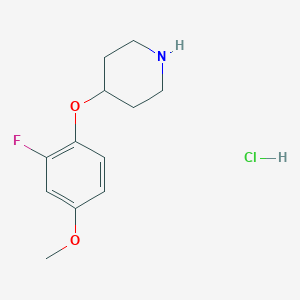
![1-Methyl-5-[3-(phthalimido)propylthio]-1,2,3,4-tetrazole](/img/structure/B8309992.png)


![6-benzyloxy-8-(2-ethoxy-2-hydroxyacetyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8310012.png)
![Tert-butyl[(9-iodonon-3-YN-1-YL)oxy]dimethylsilane](/img/structure/B8310028.png)
